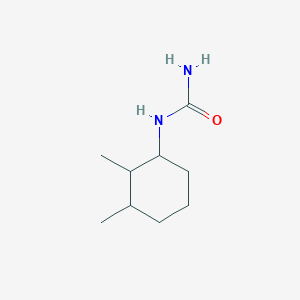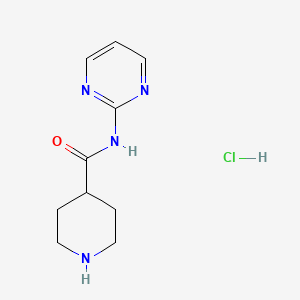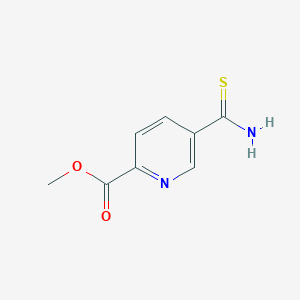![molecular formula C9H14N4 B6144697 N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine CAS No. 1258640-33-3](/img/structure/B6144697.png)
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1258640-33-3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N4.2ClH/c1-13 (2)9-5-7-6-10-4-3-8 (7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.16 . It is a powder at room temperature and is stored at room temperature .Mécanisme D'action
The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine is not fully understood. However, it is known that it acts as an inhibitor of enzymes, and that it has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of other enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of other enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to obtain and use in laboratory experiments. It is also relatively non-toxic, and can be used in a variety of experiments without the need for special safety precautions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and may not be suitable for use in certain types of experiments. In addition, it has a relatively low reactivity, and may not be suitable for use in certain types of reactions.
Orientations Futures
There are a number of potential future directions for the use of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine in scientific research. One potential direction is the development of new drugs and diagnostic tests based on its mechanism of action. Another potential direction is the exploration of its potential use as an inhibitor of enzymes and as a modulator of receptors. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases and disorders. Finally, further research into its synthesis and use in laboratory experiments could lead to the development of new and improved methods for synthesizing and using this compound in laboratory experiments.
Méthodes De Synthèse
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine can be synthesized using a variety of methods. One method involves the reaction of 4-amino-3-methylpyridine with dimethylformamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of a dimethylpyridinium salt, which is then reacted with an alkyl halide such as bromoethane or chloroethane to form the desired product. Another method involves the reaction of 4-amino-3-methylpyridine with dimethyl sulfoxide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction also results in the formation of a dimethylpyridinium salt, which is then reacted with an alkyl halide such as bromoethane or chloroethane to form the desired product.
Applications De Recherche Scientifique
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used as a substrate in enzymatic reactions, and as an inhibitor in the inhibition of enzymes. This compound has also been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new diagnostic tests.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYBHZBTJHKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)



![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)




![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)
![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)


